[(2,3-Dimethylphenyl)methyl](3-methylbutyl)amine
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Overview
Description
(2,3-Dimethylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylphenyl group attached to a methylbutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylbenzyl chloride with 3-methylbutylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of (2,3-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
(2,3-Dimethylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,3-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
(2,4-Dimethylphenyl)methylamine: Similar structure but with a different substitution pattern on the phenyl ring.
(2,3-Dimethoxyphenyl)methylamine: Contains methoxy groups instead of methyl groups on the phenyl ring.
(2,5-Dimethylphenyl)methylamine: Another isomer with different methyl group positions.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)8-9-15-10-14-7-5-6-12(3)13(14)4/h5-7,11,15H,8-10H2,1-4H3 |
InChI Key |
GDOHHNLYPFBLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCC(C)C)C |
Origin of Product |
United States |
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